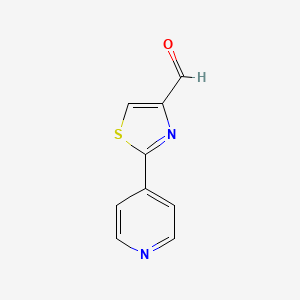

2-(Pyridin-4-yl)thiazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyridin-4-yl-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2OS/c12-5-8-6-13-9(11-8)7-1-3-10-4-2-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLRZQDSOIGSKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651225 | |

| Record name | 2-(Pyridin-4-yl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533885-37-9 | |

| Record name | 2-(Pyridin-4-yl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Pyridin-4-yl)thiazole-4-carbaldehyde basic properties

An In-Depth Technical Guide to the Basic Properties of 2-(Pyridin-4-yl)thiazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the basic properties of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. A thorough understanding of the molecule's basicity, quantified by its acid dissociation constant (pKa), is critical for predicting its behavior in physiological systems and for designing novel therapeutic agents and functional materials. This document elucidates the theoretical principles governing the basicity of this compound, details rigorous experimental protocols for its empirical determination, and explores the profound implications of its basic properties on its applications, particularly in drug discovery.

Introduction

Heterocyclic compounds form the cornerstone of a vast array of pharmaceuticals and functional materials. Among these, molecules incorporating pyridine and thiazole rings are particularly prominent due to their diverse biological activities and versatile chemical properties.[1][2] this compound is a bifunctional molecule that marries the Lewis basicity and hydrogen bonding capabilities of a pyridine ring with the unique electronic characteristics and bioactivity of a thiazole scaffold.[1][2] The pyridine moiety is a common feature in many FDA-approved drugs, where it can enhance metabolic stability, permeability, and binding affinity.[3][4][5] The thiazole ring is also a well-established pharmacophore present in a variety of bioactive compounds.[1][2][6]

The basicity of this compound is a pivotal physicochemical parameter. It dictates the extent of protonation at physiological pH, which in turn governs crucial pharmacokinetic properties such as aqueous solubility, membrane permeability, and interactions with biological targets. Therefore, a precise understanding and accurate measurement of its pKa are indispensable for rational drug design and development. This guide offers a deep dive into the theoretical underpinnings of its basicity, provides validated experimental workflows for pKa determination, and discusses the practical significance of this fundamental property.

Part 1: Theoretical Framework of Basicity in the 2-(Pyridin-4-yl)thiazole System

The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the pyridine ring.[7] The thiazole nitrogen is significantly less basic. The pKa of the conjugate acid of pyridine is approximately 5.2, while that of thiazole is around 2.5. The key to understanding the basicity of the target molecule lies in analyzing the electronic influence of the 2-(thiazole-4-carbaldehyde) substituent on the pyridine ring.

Locus of Basicity: Pyridine vs. Thiazole Nitrogen

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen resides in an sp² hybrid orbital and is not involved in the aromatic sextet.[7] It is therefore readily available for protonation.

-

Thiazole Nitrogen: In contrast, the lone pair on the thiazole nitrogen is also in an sp² orbital but is part of the aromatic system, contributing to its aromaticity. Consequently, it is significantly less available for protonation.

Therefore, the pyridine nitrogen is the principal basic center in the molecule.

Electronic Effects of the Thiazole-4-carbaldehyde Substituent

The 2-(thiazole-4-carbaldehyde) group attached to the pyridine ring exerts a net electron-withdrawing effect, which is expected to decrease the basicity of the pyridine nitrogen (i.e., lower the pKa of its conjugate acid) compared to unsubstituted pyridine. This effect is a combination of inductive and resonance effects:

-

Inductive Effect (-I): The electronegative nitrogen and sulfur atoms in the thiazole ring, along with the oxygen atom of the carbaldehyde group, pull electron density away from the pyridine ring through the sigma bonds.

-

Resonance Effect (-M): The thiazole ring and the carbaldehyde group can delocalize the lone pair of electrons from the pyridine nitrogen, further reducing its availability for protonation.

Part 2: Experimental Determination of Basicity (pKa)

Accurate determination of the pKa is crucial. Two robust and widely used methods are potentiometric titration and UV-Vis spectrophotometry.[8][9]

Potentiometric Titration

This classical method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[8][10] The pKa is determined from the inflection point of the titration curve.[11][12]

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Prepare standardized 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).

-

Prepare a 0.15 M solution of potassium chloride (KCl) to maintain constant ionic strength.[10][11]

-

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the compound solution into a beaker with a magnetic stir bar.[10][11]

-

Add the KCl solution to maintain constant ionic strength.

-

Immerse the calibrated pH electrode into the solution.

-

If the compound is a base, titrate with the standardized HCl solution. Add the titrant in small, precise increments (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

-

The pKa is the pH at the half-equivalence point.[11]

-

Alternatively, calculate the first derivative (ΔpH/ΔV) and the second derivative (Δ²pH/ΔV²) of the titration curve to accurately determine the equivalence point.[12]

-

| Titrant Volume (mL) | Measured pH |

| 0.0 | ... |

| 0.1 | ... |

| ... | ... |

UV-Vis Spectrophotometry

This method is based on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.[13][14][15] By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.[16]

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[13]

-

Prepare a series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the estimated pKa.

-

-

Spectrophotometric Measurements:

-

For each buffer solution, add a small, constant amount of the stock solution to a quartz cuvette and dilute to a fixed final volume.[13]

-

Record the UV-Vis spectrum (e.g., from 200-400 nm) for each pH value.

-

-

Data Analysis:

-

Identify the wavelength(s) where the absorbance changes significantly with pH.

-

Plot the absorbance at the chosen wavelength(s) against the pH.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.[17]

-

The data can be fitted to the Henderson-Hasselbalch equation for a more precise determination.

-

| pH | Absorbance at λ_max (nm) |

| ... | ... |

| ... | ... |

| ... | ... |

Computational pKa Prediction

In silico methods, such as those based on quantum chemistry (e.g., DFT), can provide a theoretical estimate of the pKa. These methods model the molecule and its protonated form in a solvent environment to calculate the free energy of protonation.

Caption: A generalized workflow for the computational prediction of pKa.

Part 3: Practical Implications of Basicity

The basicity of this compound is not merely an academic parameter; it has profound consequences for its practical applications, especially in drug discovery.

Role in Drug Discovery and Pharmacokinetics

The pKa of a drug molecule is a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[13]

-

Solubility: The protonated form of the molecule is typically more water-soluble than the neutral form. Thus, a compound with a pKa in a physiologically relevant range can exhibit pH-dependent solubility, which can be leveraged in formulation design.

-

Permeability: Generally, the neutral form of a molecule is more lipid-soluble and can more readily cross biological membranes. The extent of ionization at a given pH will therefore influence its absorption and distribution.

-

Target Binding: The protonation state can dramatically affect how a molecule interacts with its biological target. Hydrogen bonding and electrostatic interactions are often key to high-affinity binding, and these are directly dependent on the pKa.

The pyridine and thiazole moieties are frequently found in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][6][18][19][20][21] The basicity of the pyridine ring can be fine-tuned through synthetic modifications to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.

Caption: The influence of pKa on key drug properties.

Application in Catalysis and Materials Science

The basic nitrogen atom of the pyridine ring can also function as a Lewis base or a proton acceptor in catalytic processes. This property can be exploited in the design of novel organocatalysts. In materials science, the ability to control the protonation state of the molecule can be used to modulate the properties of self-assembled structures or polymers incorporating this moiety.

Conclusion

This compound is a molecule with significant potential, stemming from the synergistic combination of its pyridine and thiazole components. Its basic properties are central to its behavior and function. This guide has provided a comprehensive overview of the theoretical principles governing its basicity, detailed experimental protocols for its accurate determination, and an exploration of the critical role this property plays in its applications, particularly in the realm of drug discovery. A thorough understanding and precise measurement of the pKa of this and related compounds are essential for the continued development of novel and effective therapeutic agents and advanced materials.

References

-

Farmacia Journal. (n.d.). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Retrieved from [Link]

-

ACS Publications. (n.d.). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Retrieved from [Link]

-

Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(40), 25865–25879. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. Retrieved from [Link]

-

Barreiro, G., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(7), 549–553. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 24.10: Heterocyclic Amines. Retrieved from [Link]

-

MDPI. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

-

MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Retrieved from [Link]

-

MDPI. (n.d.). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15999-16017. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

-

YouTube. (2023). Heterocyclic Chemistry- thiazole, Imidazole, Pyridine, Pyrimidine and Purine By Dr Hareesh Kumar P. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

-

ACS Publications. (2026). Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

-

ResearchGate. (2015). Determination of pKa of felodipine using UV–Visible spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]

-

Truman State University. (n.d.). Spectrophotometric Determination Of The Pka Of Bromothymol Blue. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

University of Babylon. (n.d.). Heterocyclic Chemistry. Retrieved from [Link]

-

Hilaris Publisher. (2015). Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents. Retrieved from [Link]

Sources

- 1. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. m.youtube.com [m.youtube.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. scispace.com [scispace.com]

- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. chemlab.truman.edu [chemlab.truman.edu]

- 17. hi-tec.tripod.com [hi-tec.tripod.com]

- 18. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. globalresearchonline.net [globalresearchonline.net]

- 21. hilarispublisher.com [hilarispublisher.com]

An In-Depth Technical Guide to 2-(Pyridin-4-yl)thiazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(Pyridin-4-yl)thiazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The guide details a proposed, robust synthetic pathway, based on the well-established Hantzsch thiazole synthesis, and outlines the key chemical properties and spectroscopic signature of the molecule. Furthermore, it delves into the burgeoning applications of the 2-(pyridin-4-yl)thiazole scaffold in drug discovery, with a particular focus on its role in the development of novel antimicrobial and anticancer agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of new therapeutic agents.

Introduction: The Significance of the 2-(Pyridin-4-yl)thiazole Scaffold

The convergence of pyridine and thiazole rings within a single molecular framework has given rise to a privileged scaffold in drug discovery. The pyridine moiety, a six-membered heteroaromatic ring, is a common feature in numerous natural products and approved drugs, often contributing to improved solubility and bioavailability. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is also a cornerstone of many biologically active compounds, including vitamin B1 and penicillin.[1]

The combination of these two heterocycles in the form of 2-(pyridin-4-yl)thiazole derivatives has been the subject of extensive research, revealing a broad spectrum of pharmacological activities. These include promising antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The aldehyde functionality at the 4-position of the thiazole ring in this compound offers a versatile chemical handle for further molecular elaboration, making it a valuable building block for the synthesis of diverse compound libraries.

Physicochemical and Spectroscopic Profile

CAS Number: 533885-37-9

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂OS | Calculated |

| Molecular Weight | 190.22 g/mol | Calculated |

| Appearance | Expected to be a solid | Inference |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inference |

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the following spectroscopic characteristics can be predicted based on its chemical structure and data from analogous compounds.[2][4][5]

-

¹H NMR (400 MHz, CDCl₃):

-

Aldehydic proton (CHO): A singlet expected around δ 9.9-10.1 ppm.

-

Thiazole proton (H5): A singlet expected around δ 8.2-8.4 ppm.

-

Pyridine protons (H2', H6'): A doublet expected around δ 8.7-8.9 ppm.

-

Pyridine protons (H3', H5'): A doublet expected around δ 7.8-8.0 ppm.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Aldehyde carbon (CHO): Expected around δ 185-190 ppm.

-

Thiazole carbons (C2, C4, C5): Expected in the range of δ 115-170 ppm.

-

Pyridine carbons (C2', C3', C4', C5', C6'): Expected in the range of δ 120-155 ppm.

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

C=O stretch (aldehyde): A strong absorption band expected around 1690-1710 cm⁻¹.

-

C=N and C=C stretching vibrations: Multiple bands expected in the 1400-1600 cm⁻¹ region.

-

C-H stretching (aromatic): Expected around 3000-3100 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Expected [M+H]⁺ peak at m/z 191.0279.

-

Synthesis of this compound: A Proposed Pathway

A robust and logical synthetic route to this compound can be devised based on the well-established Hantzsch thiazole synthesis.[2] This method involves the condensation of a thioamide with an α-halocarbonyl compound. A subsequent oxidation step would then yield the desired aldehyde.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(Pyridin-4-yl)-4-(chloromethyl)thiazole

-

Reaction Setup: To a solution of pyridine-4-carbothioamide (1 equivalent) in ethanol, add 1,3-dichloroacetone (1.1 equivalents).

-

Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. The precipitated product can be collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Causality behind Experimental Choices:

-

Solvent: Ethanol is a common and effective solvent for Hantzsch thiazole synthesis, as it readily dissolves the reactants and facilitates the reaction at reflux temperature.

-

Stoichiometry: A slight excess of 1,3-dichloroacetone is used to ensure the complete consumption of the starting thioamide.

-

Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, removing any unreacted starting materials or by-products.

Step 2: Oxidation to this compound

Several methods can be employed for the oxidation of the chloromethyl group to an aldehyde. One common method is the Sommelet reaction or oxidation with selenium dioxide.

-

Sommelet Reaction:

-

Reaction Setup: React the 2-(pyridin-4-yl)-4-(chloromethyl)thiazole with hexamethylenetetramine in a suitable solvent like chloroform or acetic acid.

-

Hydrolysis: The resulting salt is then hydrolyzed with water or dilute acid to yield the aldehyde.

-

-

Selenium Dioxide Oxidation:

-

Reaction Setup: Treat the 2-(pyridin-4-yl)-4-(chloromethyl)thiazole with a stoichiometric amount of selenium dioxide in a solvent such as dioxane or acetic acid.

-

Reaction Conditions: The reaction is typically heated to ensure the completion of the oxidation.

-

Work-up and Purification: After the reaction is complete, the selenium byproduct is filtered off, and the product is isolated from the filtrate by extraction and purified by column chromatography.

-

Causality behind Experimental Choices:

-

Oxidizing Agent: Both the Sommelet reaction and selenium dioxide are well-established reagents for the conversion of benzylic-type halides to aldehydes. The choice between them may depend on factors such as substrate compatibility and desired reaction scale.

-

Purification: Column chromatography is a powerful technique for separating the desired aldehyde from any over-oxidized carboxylic acid or unreacted starting material.

Applications in Drug Discovery

The 2-(pyridin-4-yl)thiazole scaffold is a key pharmacophore in a variety of biologically active molecules. The aldehyde functionality of the title compound serves as a crucial synthon for the introduction of diverse functionalities, allowing for the exploration of structure-activity relationships (SAR).

Antimicrobial Agents

Derivatives of 2-(pyridin-4-yl)thiazole have demonstrated significant activity against a range of bacterial and fungal pathogens.[2] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The aldehyde group can be readily converted to various functional groups such as imines (Schiff bases), hydrazones, and oximes, which have been shown to enhance antimicrobial potency.

Caption: Role of this compound in generating antimicrobial leads.

Anticancer Agents

The 2-(pyridin-4-yl)thiazole core is also present in several classes of compounds with potent anticancer activity.[3] These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as kinase pathways. The aldehyde group can be utilized to synthesize derivatives that can act as kinase inhibitors, microtubule-targeting agents, or apoptosis inducers.

| Derivative Class | Potential Mechanism of Action |

| Schiff Bases | Kinase Inhibition, DNA Intercalation |

| Hydrazones | Topoisomerase Inhibition, Apoptosis Induction |

| Chalcones | Tubulin Polymerization Inhibition |

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds with significant therapeutic potential. Its synthesis, achievable through a proposed multi-step sequence involving the Hantzsch thiazole synthesis, provides access to a key intermediate for drug discovery programs. The inherent biological activities of the 2-(pyridin-4-yl)thiazole scaffold, coupled with the synthetic versatility of the aldehyde functional group, make this compound a highly attractive starting point for the development of new antimicrobial and anticancer agents. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.

References

-

Synthesis and antimicrobial activity of 4-substituted thiazol-2-yl hydrazine derivatives of 1-(2,6-difluorobenzyl). (n.d.). Retrieved January 26, 2026, from [Link]

- Oniga, S., Duma, M., Oniga, O., Tiperciuc, B., Pîrnău, A., Araniciu, C., & Palage, M. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia, 63(2), 171-177.

- Lesyk, R., et al. (2019). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 24(15), 2747.

- Ghandi, M., & Zare, A. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4193.

- Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. (2022).

- Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)

- Synthesis of new 2-(thiazol-4-yl)thiazolidin-4-one derivatives as potential anti-mycobacterial agents. (2021). PubMed.

- Al-Nahrain Journal of Science Synthesis, Characterization and Antibacterial Activity of Pyrazole Derivatives Fe

- IR Spectra of 4-(4-methoxyphenyl)-2-(2-(2-nitrobenzylidene)hydrazinyl)thiazole(2d). (n.d.).

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.

- Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025). NIH.

-

¹³C and ¹H NMR spectra of 5-Pyridin-2-yl-1H-[2][4][6]triazole-3-carboxylic acid ethyl ester. (n.d.). ResearchGate.

- 2-(2-Pyridyl)-4-methyl-thiazole-5-carboxylic acid | Drug Intermediate | MedChemExpress. (n.d.). MedChemExpress.

- Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. (2023). PMC.

- AMPICILLIN trihydrate | Lab chemical manufacturer, Lab chemical supplier, Lab chemicals exporter, Lab chemical distributors, Laboratory Chemicals, Laboratory chemical suppliers, Laboratory chemicals manufacturer, Alpha Chemika India. (n.d.). Alpha Chemika.

- Chemical Properties of Anthracene transannular peroxide (CAS 220-42-8). (n.d.). Cheméo.

- LC-LL-37, 5-FAM labeled - 0.1 mg - Anaspec. (n.d.). Anaspec.

- EPA/NIH Mass Spectral D

Sources

- 1. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR [m.chemicalbook.com]

- 2. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of new 2-(thiazol-4-yl)thiazolidin-4-one derivatives as potential anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hantzsch Synthesis of Pyridylthiazoles for Medicinal Chemistry

Abstract

The pyridylthiazole motif is a cornerstone in modern drug discovery, appearing in a multitude of clinically relevant molecules. Its synthesis, therefore, is of paramount importance to researchers in medicinal chemistry and process development. The Hantzsch thiazole synthesis, a classic yet remarkably versatile reaction, remains a primary and efficient method for the construction of this privileged scaffold. This in-depth technical guide provides a comprehensive exploration of the Hantzsch synthesis for preparing pyridylthiazoles, moving beyond a simple recitation of steps to delve into the underlying chemical principles, practical considerations, and field-proven insights. We will dissect the synthesis of key precursors, navigate potential challenges, and present detailed, validated protocols for conventional, microwave-assisted, and one-pot methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to master this critical synthetic transformation.

The Strategic Importance of Pyridylthiazoles in Drug Discovery

The fusion of a pyridine and a thiazole ring creates a unique pharmacophore with a rich three-dimensional architecture and a versatile electronic profile. The pyridine ring, an electron-deficient aromatic system, can engage in hydrogen bonding and π-stacking interactions, while the thiazole ring offers a bioisostere for other functionalities and can also participate in various non-covalent interactions. This combination has proven highly effective in the design of molecules targeting a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors.

The Hantzsch Thiazole Synthesis: A Mechanistic Perspective

The Hantzsch thiazole synthesis is a robust and convergent method that typically involves the condensation of an α-haloketone with a thioamide or thiourea. The reaction proceeds through a well-established multi-step pathway, the understanding of which is crucial for troubleshooting and optimization.

The reaction commences with a nucleophilic attack of the sulfur atom of the thioamide/thiourea on the electrophilic carbon of the α-haloketone, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The resulting tetrahedral intermediate then undergoes dehydration to afford the aromatic thiazole ring. The aromaticity of the final product serves as a significant thermodynamic driving force for the reaction.

Caption: The generalized mechanism of the Hantzsch thiazole synthesis.

A critical consideration when a pyridine moiety is present is the potential for the pyridine nitrogen to influence the reaction. Its electron-withdrawing nature can affect the reactivity of the precursors, and its basicity can play a role in the reaction medium, potentially acting as an internal base or, conversely, becoming protonated under acidic conditions, which can alter solubility and reactivity.

Synthesis of Key Precursors

A successful Hantzsch synthesis is contingent on the availability and purity of the starting materials. For pyridylthiazoles, this necessitates the preparation of α-halo-pyridylketones and pyridylthioamides.

Synthesis of α-Halo-pyridylketones

The most common route to α-halo-pyridylketones is the direct halogenation of the corresponding acetylpyridine. Bromination is typically achieved using elemental bromine in a suitable solvent.

Protocol 1: Synthesis of 2-Bromo-1-(pyridin-2-yl)ethanone

-

Materials: 2-Acetylpyridine, Bromine, Ethyl Ether, Water, Brine, Anhydrous Sodium Sulfate.

-

Procedure:

-

To a solution of 1-(pyridin-2-yl)ethanone (1.0 eq) in ethyl ether, add elemental bromine (1.0 eq) dropwise with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the organic phase sequentially with water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

-

Purification can be achieved by recrystallization or column chromatography.

-

Synthesis of Pyridylthioamides

Pyridylthioamides can be synthesized from the corresponding nitriles or amides. The thionation of nitriles using hydrogen sulfide is a common and efficient method.[2] Alternatively, thionating agents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) can be employed to convert pyridylamides to the desired thioamides.[3][4]

Protocol 2: Synthesis of Pyridine-2-carbothioamide from 2-Cyanopyridine

-

Materials: 2-Cyanopyridine, Hydrogen Sulfide (gas), Pyridine, Ethanol.

-

Procedure:

-

Prepare a solution of 2-cyanopyridine in a mixture of pyridine and ethanol in a three-necked flask equipped with a gas inlet, stirrer, and reflux condenser.[2]

-

Bubble a slow stream of hydrogen sulfide gas through the stirred solution at room temperature.[2]

-

Monitor the reaction by TLC; the reaction is typically complete within 4-6 hours.[2]

-

Upon completion, the product can be isolated by precipitation and filtration, followed by recrystallization.

-

Hantzsch Synthesis of Pyridylthiazoles: Methodologies and Protocols

The Hantzsch reaction for pyridylthiazole synthesis can be performed under various conditions, including conventional heating, microwave irradiation, and in one-pot multicomponent setups.

Conventional Synthesis Protocol

This classic approach involves heating the reactants in a suitable solvent.

Protocol 3: Synthesis of 4-(Pyridin-4-yl)thiazol-2-amine

-

Materials: 2-Bromo-1-(pyridin-4-yl)ethanone (1.0 eq), Thiourea (1.2 eq), Ethanol.

-

Procedure:

-

In a round-bottom flask, combine 2-bromo-1-(pyridin-4-yl)ethanone and thiourea in ethanol.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling and can be collected by filtration.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Microwave-Assisted Synthesis: An Expedient Alternative

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and often improve yields. The Hantzsch synthesis of pyridylthiazoles is particularly amenable to this technology.

Caption: A streamlined workflow for microwave-assisted Hantzsch synthesis.

Protocol 4: Microwave-Assisted Synthesis of a Pyridylthiazole Derivative

-

Materials: α-Halo-pyridylketone (1.0 eq), Thioamide/Thiourea (1.2 eq), Ethanol or another suitable microwave-safe solvent.

-

Procedure:

-

In a microwave vial, combine the α-halo-pyridylketone and the thioamide/thiourea in the chosen solvent.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Isolate and purify the product as described in the conventional protocol.

-

| Method | Typical Reaction Time | Typical Yield | Key Advantages |

| Conventional Heating | 2-4 hours | Good to Excellent | Simple setup, well-established |

| Microwave Irradiation | 10-30 minutes | Often higher than conventional | Rapid, improved yields, better control |

Table 1: Comparison of Conventional and Microwave-Assisted Hantzsch Synthesis.

Challenges and Troubleshooting in Pyridylthiazole Synthesis

While the Hantzsch synthesis is generally robust, several challenges can arise, particularly when dealing with pyridyl-substituted substrates.

-

Regioselectivity: When using unsymmetrical thioamides, the formation of regioisomers is possible. Under acidic conditions, the reaction of α-haloketones with N-monosubstituted thioureas can lead to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[5] Careful control of pH and reaction conditions is crucial to ensure the desired regioselectivity.

-

Side Reactions: The basic nitrogen of the pyridine ring can potentially be alkylated by the α-haloketone, leading to the formation of pyridinium salts as byproducts. This can be minimized by careful control of stoichiometry and reaction temperature.

-

Purification: The polarity of the pyridine ring can sometimes make purification challenging. The products may be highly polar, requiring polar eluents for column chromatography, which can lead to tailing. Recrystallization is often a preferred method for purification.

Characterization of Pyridylthiazoles

The synthesized pyridylthiazoles can be characterized using standard analytical techniques.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 4-(Pyridin-2-yl)thiazol-2-amine | Signals corresponding to the pyridine and thiazole protons. The amine protons will appear as a broad singlet. | Resonances for all carbon atoms in the pyridine and thiazole rings. |

| 4-(Pyridin-4-yl)thiazol-2-amine | Distinct chemical shifts for the pyridine protons due to the different substitution pattern. | Characteristic shifts for the carbons of the 4-substituted pyridine and the thiazole ring. |

Table 2: Representative NMR Data for Pyridylthiazole Isomers. (Note: Specific chemical shifts will vary depending on the solvent and substitution patterns).

Conclusion

The Hantzsch thiazole synthesis remains a highly relevant and powerful tool for the construction of medicinally important pyridylthiazoles. A thorough understanding of the reaction mechanism, careful preparation of precursors, and judicious selection of reaction conditions are paramount for successful synthesis. Modern techniques such as microwave-assisted synthesis offer significant advantages in terms of reaction speed and efficiency. By navigating the potential challenges of regioselectivity and side reactions, researchers can effectively utilize this classic reaction to generate diverse libraries of pyridylthiazole derivatives for drug discovery and development programs.

References

-

PrepChem. Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Available from: [Link]

-

Pipzine Chemicals. Pyridine-2-carbothioamide. Available from: [Link]

-

Pipzine Chemicals. 2-Pyridinecarbothioamide. Available from: [Link]

-

ResearchGate. Synthesis of pyridine carboxamide and carbothioamide (1–12). Available from: [Link]

-

ChemRxiv. Contemporary Applications of Thioamides and Methods for their Synthesis. Available from: [Link]

-

Organic Chemistry Portal. Thioamide synthesis by thionation. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

-

PubMed Central. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. Available from: [Link]

-

Organic Chemistry Portal. Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. Available from: [Link]

-

NIH. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Available from: [Link]

Sources

- 1. Pyridine-2-carbothioamide | Properties, Applications, Safety Data, Supplier China – High Quality Chemical Manufacturer [pipzine-chem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Thioamide synthesis by thionation [organic-chemistry.org]

- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 2-(Pyridin-4-yl)thiazole-4-carbaldehyde

Abstract

This application note provides a comprehensive, field-proven protocol for the multi-step synthesis of 2-(pyridin-4-yl)thiazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthetic strategy is built upon a robust and classical approach, commencing with the thionation of pyridine-4-carboxamide to yield the key thioamide intermediate. The core thiazole heterocycle is then constructed via the Hantzsch thiazole synthesis.[1][2] Subsequent functional group manipulations, specifically the reduction of a carboxylate ester to a primary alcohol followed by selective oxidation, afford the target aldehyde in good yield and high purity. This guide is designed for researchers in organic synthesis, offering detailed procedural steps, mechanistic insights, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Synthetic Strategy

The 2,4-disubstituted thiazole scaffold is a privileged motif in drug discovery, appearing in numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The title compound, this compound, serves as a crucial intermediate, enabling further molecular elaboration through its reactive aldehyde functionality.

The synthetic approach detailed herein was selected for its reliability, scalability, and the straightforward purification of its intermediates. The overall strategy involves three primary stages:

-

Formation of the Thioamide: Synthesis of pyridine-4-carbothioamide from the corresponding amide.

-

Hantzsch Thiazole Cyclization: Construction of the 2-(pyridin-4-yl)thiazole ring system with an ester handle at the C4-position.

-

Functional Group Transformation: A two-step conversion of the C4-ester into the target C4-carbaldehyde via a primary alcohol intermediate.

This method avoids potentially harsh or low-yielding formylation techniques, such as the Vilsmeier-Haack reaction, by introducing the aldehyde precursor during the initial ring formation.[4][5][6]

Overall Synthetic Pathway

Caption: Overall 3-stage synthesis of the target compound.

Materials and Methods

Reagents and Materials

| Reagent | CAS No. | M.W. ( g/mol ) | Purity | Supplier | Notes |

| Pyridine-4-carboxamide | 1453-82-3 | 122.12 | ≥98% | Sigma-Aldrich | Dry before use. |

| Phosphorus Pentasulfide (P₄S₁₀) | 1314-80-3 | 444.55 | ≥99% | Sigma-Aldrich | Handle in a fume hood. |

| Anhydrous Pyridine | 110-86-1 | 79.10 | ≥99.8% | Sigma-Aldrich | Use from a sealed bottle. |

| Ethyl 3-bromo-2-oxopropanoate | 609-16-5 | 195.01 | Technical | Alfa Aesar | Use as received. Corrosive. |

| Anhydrous Ethanol | 64-17-5 | 46.07 | 200 proof | Fisher Scientific | - |

| Lithium Borohydride (LiBH₄) | 16949-15-8 | 21.78 | 2.0 M in THF | Sigma-Aldrich | Highly reactive with water. |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ≥99.9% | Sigma-Aldrich | Inhibitor-free. |

| Manganese Dioxide (MnO₂) | 1313-13-9 | 86.94 | Activated | Sigma-Aldrich | Use activated, finely powdered. |

| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | ≥99.8% | Sigma-Aldrich | - |

| Diethyl Ether | 60-29-7 | 74.12 | Anhydrous | Fisher Scientific | - |

| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | VWR | For chromatography. |

| Hexanes | 110-54-3 | 86.18 | ACS Grade | VWR | For chromatography. |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ≥99.5% | Fisher Scientific | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | Fisher Scientific | - |

Equipment

-

Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)

-

Magnetic stirrers with heating plates

-

Inert atmosphere setup (Nitrogen or Argon line, Schlenk line)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash column chromatography system

-

NMR Spectrometer (≥400 MHz), Mass Spectrometer (ESI), FT-IR Spectrometer

Detailed Experimental Protocols

Stage 1: Synthesis of Pyridine-4-carbothioamide

Rationale: This step converts the commercially available carboxamide into the requisite thioamide for the Hantzsch cyclization. Phosphorus pentasulfide is a robust, albeit heterogeneous, thionating agent.[7] Using pyridine as the solvent both facilitates the reaction and neutralizes the acidic byproducts.[8][9]

-

Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add pyridine-4-carboxamide (10.0 g, 81.9 mmol).

-

Reagent Addition: Add anhydrous pyridine (100 mL) to dissolve the amide. Carefully add phosphorus pentasulfide (P₄S₁₀) (9.1 g, 20.5 mmol) portion-wise to the stirred solution. The reaction is endothermic initially, followed by a mild exotherm.

-

Reaction: Heat the resulting yellow suspension to reflux (approx. 115 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC (Eluent: 10% Methanol in DCM). The reaction is typically complete within 4-6 hours.

-

Workup: Cool the reaction mixture to room temperature and then pour it slowly into 400 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.

-

Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL).

-

Purification: Recrystallize the crude solid from a minimal amount of hot ethanol to yield pyridine-4-carbothioamide as bright yellow crystals.

-

Expected Yield: 75-85%

-

Characterization: Confirm structure by ¹H NMR and Mass Spectrometry.

-

Stage 2: Synthesis of Ethyl 2-(pyridin-4-yl)thiazole-4-carboxylate

Rationale: This is the key ring-forming step, utilizing the Hantzsch thiazole synthesis.[2][10] The reaction proceeds by the nucleophilic attack of the thioamide sulfur onto the electrophilic bromoketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[11]

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add pyridine-4-carbothioamide (8.0 g, 57.9 mmol) and anhydrous ethanol (120 mL).

-

Reagent Addition: Add ethyl 3-bromo-2-oxopropanoate (12.5 g, 64.0 mmol, 1.1 eq) to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 78 °C). The suspension will gradually dissolve to form a clear, dark solution. The reaction is typically complete in 3-5 hours. Monitor by TLC (Eluent: 50% Ethyl Acetate in Hexanes).

-

Workup: Cool the reaction mixture to room temperature. Slowly add saturated aqueous sodium bicarbonate solution until the pH is ~8 to neutralize the HBr byproduct. A precipitate will form.

-

Isolation: Concentrate the mixture on a rotary evaporator to remove most of the ethanol. Extract the aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (Gradient eluent: 20% to 60% Ethyl Acetate in Hexanes) to afford the product as a pale yellow solid.

-

Expected Yield: 70-80%

-

Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Stage 3 (Part A): Synthesis of (2-(Pyridin-4-yl)thiazol-4-yl)methanol

Rationale: The ester is reduced to the primary alcohol. Lithium borohydride is chosen as a reducing agent that is potent enough to reduce the ester but is less reactive than LiAlH₄, minimizing the risk of unwanted side reactions on the heterocyclic rings.

-

Setup: In a 500 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve ethyl 2-(pyridin-4-yl)thiazole-4-carboxylate (10.0 g, 40.3 mmol) in anhydrous THF (200 mL).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add lithium borohydride (2.0 M solution in THF, 30.2 mL, 60.4 mmol, 1.5 eq) dropwise via syringe over 20 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until all starting material is consumed.

-

Workup: Carefully quench the reaction by cooling it back to 0 °C and slowly adding 1 M HCl (aq) until gas evolution ceases and the pH is ~6-7.

-

Isolation: Remove the THF under reduced pressure. Add saturated aqueous NaHCO₃ solution until the mixture is basic (pH ~8-9). Extract the aqueous layer with ethyl acetate (4 x 100 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude alcohol.

-

Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash chromatography (Eluent: 5% Methanol in DCM).

-

Expected Yield: 85-95%

-

Characterization: Confirm structure by ¹H NMR and Mass Spectrometry.

-

Stage 3 (Part B): Synthesis of this compound

Rationale: The final step is a selective oxidation of the primary alcohol to the aldehyde. Activated manganese dioxide (MnO₂) is an excellent and mild chemoselective oxidant for allylic and benzylic-type alcohols, preventing over-oxidation to the carboxylic acid.[12]

Caption: Experimental workflow for the MnO₂ oxidation step.

-

Setup: In a 500 mL round-bottom flask, dissolve the crude (2-(pyridin-4-yl)thiazol-4-yl)methanol (7.0 g, 34.0 mmol) in anhydrous DCM (250 mL).

-

Reagent Addition: To the stirred solution, add activated manganese dioxide (MnO₂) (29.5 g, 340 mmol, 10 eq) portion-wise. The suspension will turn black.

-

Reaction: Stir the suspension vigorously at room temperature. The reaction progress should be monitored carefully by TLC (Eluent: 50% Ethyl Acetate in Hexanes) every hour. The reaction is typically complete in 4-8 hours.

-

Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® in a sintered glass funnel. Wash the Celite® pad thoroughly with additional DCM (approx. 200 mL) until the filtrate runs clear.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde as a yellow-orange solid.

-

Purification: Purify the product by flash column chromatography on silica gel (Gradient eluent: 20% to 50% Ethyl Acetate in Hexanes) to afford this compound as a crystalline solid.

-

Expected Yield: 70-85%

-

Characterisation Data:

-

¹H NMR (400 MHz, CDCl₃): δ 10.15 (s, 1H, -CHO), 8.78 (d, J = 6.0 Hz, 2H, Py-H), 8.35 (s, 1H, Thiazole-H5), 7.85 (d, J = 6.0 Hz, 2H, Py-H).

-

¹³C NMR (101 MHz, CDCl₃): δ 185.5, 168.0, 155.2, 150.8, 140.5, 128.9, 120.1.

-

MS (ESI+): m/z = 205.1 [M+H]⁺.

-

Appearance: Off-white to pale yellow solid.

-

-

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution |

| Stage 1: Low yield of thioamide. | Incomplete reaction; P₄S₁₀ is old or deactivated. | Ensure anhydrous conditions. Use fresh P₄S₁₀. Increase reaction time or temperature slightly. |

| Stage 2: Reaction stalls or is messy. | Reagents are not pure; HBr byproduct inhibiting the reaction. | Use purified thioamide. Ensure slow, controlled neutralization with NaHCO₃. |

| Stage 3A: Incomplete reduction of ester. | Insufficient reducing agent; LiBH₄ deactivated by moisture. | Use freshly opened or titrated LiBH₄ solution. Add a slight excess (up to 2.0 eq) of the reducing agent. |

| Stage 3B: Low yield of aldehyde. | MnO₂ is not sufficiently activated; Over-oxidation. | Use a fresh batch of high-purity activated MnO₂. Monitor the reaction closely by TLC and stop it as soon as the starting material is gone. |

| Purification: Product is difficult to separate from impurities. | Incorrect eluent system for chromatography. | Perform small-scale TLC screening with various solvent systems (e.g., varying polarity, adding a small % of triethylamine for basic compounds) to find optimal separation conditions. |

Conclusion

This application note details a reliable and reproducible three-stage synthesis for this compound. By employing a classical Hantzsch cyclization followed by a controlled reduction-oxidation sequence, the target compound can be obtained in high purity and good overall yield. The provided step-by-step instructions and troubleshooting guide should enable researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

-

Genc, H., et al. (2015). Synthesis of Some New 4-Methyl-2-(4-Pyridyl)-Thiazole-5-yl-azoles as Potential Antimicrobial Agents. Farmacia Journal, 63(2), 172-178.

-

Bierer, D. E., et al. (1998). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds. Journal of Medicinal Chemistry, 41(15), 2754-2764.

-

Turan-Zitouni, G., et al. (2020). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 25(23), 5732.

-

Sharma, V., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(17), 18991–19018.

-

Patel, N. B., & Patel, J. C. (2015). Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents. Journal of Chemical and Pharmaceutical Research, 7(6), 770-776.

-

Li, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 223, 113645.

-

Yilmaz, I., et al. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega.

-

Bellina, F., et al. (1999). An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. Journal of the Chemical Society, Perkin Transactions 1, (1), 37-39.

-

Singh, P., & Kumar, A. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27357-27387.

-

Sangeeta, Y. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(6), 2110-2123.

-

Advanced ChemBlocks Inc. (2026). 2-bromo-1-(pyrimidin-4-yl)ethanone HBr 95%.

-

BenchChem (2025). Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N.

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation.

-

ChemicalBook. (2023). This compound.

-

Al-Abdullah, E. S., et al. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 11(1), 16084.

-

Biçer, A. (2025). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ChemistrySelect, 10(17).

-

Craig, L. C. (1934). 2-bromopyridine. Organic Syntheses, 14, 12.

-

Ferlin, F., & Griebel, G. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3491.

-

PrepChem. (2026). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone.

-

Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube.

-

Patel, K. D., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Journal of Chemistry, 2015, 890151.

-

Glukhareva, T. V., et al. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry of Heterocyclic Compounds, 58(4), 312-315.

-

Procter, D. J., et al. (2021). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.

-

Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837.

-

Singh, K., et al. (2004). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2004(5), 348-349.

-

Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2837.

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation.

-

Kalinowska-Tłuścik, J., et al. (2020). Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. Molecules, 25(11), 2691.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpcbs.com [ijpcbs.com]

- 6. researchgate.net [researchgate.net]

- 7. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thioamide synthesis by thionation [organic-chemistry.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. farmaciajournal.com [farmaciajournal.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Application Note & Protocol: High-Purity Isolation of 2-(Pyridin-4-yl)thiazole-4-carbaldehyde using Optimized Column Chromatography

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of a Privileged Scaffold

2-(Pyridin-4-yl)thiazole-4-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyridine and thiazole rings are considered "privileged scaffolds" due to their prevalence in a wide array of biologically active molecules and functional materials.[1][2] Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The pyridine moiety, a key feature in many natural products and pharmaceuticals, often enhances solubility and provides a crucial interaction point with biological targets.[1][3] The carbaldehyde functional group serves as a versatile synthetic handle for further molecular elaboration, making this compound a valuable intermediate in the synthesis of more complex molecules.

Given its importance, the efficient and reliable purification of this compound is paramount to ensure the validity of downstream applications. This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography, with a focus on the rationale behind each step to empower researchers to adapt and troubleshoot the method effectively.

Foundational Principles: Designing the Chromatographic Separation

The successful chromatographic separation of this compound hinges on understanding its physicochemical properties and the nature of potential impurities.

-

Polarity and Interactions: The molecule possesses several polar functional groups: the nitrogen atom in the pyridine ring, the nitrogen and sulfur atoms in the thiazole ring, and the carbonyl group of the aldehyde. These features allow for hydrogen bonding and dipole-dipole interactions with the stationary phase. The pyridine nitrogen, with its lone pair of electrons in an sp² hybrid orbital, is a notable site for interaction.[3] These polar characteristics suggest that a normal-phase chromatography setup with a polar stationary phase like silica gel is appropriate.

-

Potential Impurities: The purity of the target compound is contingent on the synthetic route employed. Common impurities may include unreacted starting materials, reagents from the synthesis (such as oxidizing agents or catalysts), and side-products from incomplete or competing reactions. These impurities are likely to have different polarities from the desired product, which is the basis for their separation by chromatography.

-

Chromatographic System Selection:

-

Stationary Phase: Silica gel (SiO₂) is the stationary phase of choice due to its polarity, which allows for effective separation of moderately polar compounds. Its slightly acidic nature can sometimes interact with basic compounds like pyridine; however, this is often manageable with the appropriate mobile phase.

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined empirically using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, which generally provides the best separation.

-

Experimental Workflow: From Crude Product to Purified Isolate

The following diagram outlines the comprehensive workflow for the purification of this compound.

Caption: Workflow for the column chromatography purification of this compound.

Materials and Reagents

| Material/Reagent | Specification | Supplier Example |

| Silica Gel | 230-400 mesh, 60 Å | MilliporeSigma |

| Hexane | HPLC Grade | Fisher Scientific |

| Ethyl Acetate | HPLC Grade | VWR |

| Dichloromethane | HPLC Grade | Thermo Fisher Scientific |

| Crude this compound | N/A | Synthesized in-house |

| Glass Chromatography Column | 2-5 cm diameter, 30-50 cm length | Kimble Chase |

| TLC Plates | Silica gel 60 F₂₅₄ | MilliporeSigma |

| Collection Tubes | 13 x 100 mm glass test tubes | Pyrex |

| Rotary Evaporator | N/A | Büchi |

Detailed Step-by-Step Protocol

Part 1: Preliminary TLC Analysis

-

Prepare TLC Eluent: Start with a 1:1 mixture of hexane and ethyl acetate. Prepare small volumes of other ratios (e.g., 2:1, 1:2) for optimization.

-

Spot the Plate: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

-

Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualize: Remove the plate and visualize the spots under UV light (254 nm).

-

Optimize: The ideal eluent system will give the target compound an Rf value of 0.2-0.4 and show good separation from impurities. Adjust the eluent polarity by varying the hexane/ethyl acetate ratio as needed. For example, increasing the proportion of ethyl acetate will increase the polarity and generally lead to higher Rf values.

Part 2: Column Preparation

-

Column Selection: Choose a column with a diameter appropriate for the amount of crude product to be purified (a general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude product by weight).

-

Slurry Preparation: In a beaker, add the required amount of silica gel to the optimized eluent. Stir gently to create a homogenous slurry. This wet-packing method helps to avoid air bubbles and cracks in the stationary phase.

-

Column Packing: Secure the column in a vertical position. With the stopcock closed, pour a small amount of the eluent into the column. Open the stopcock and carefully pour the silica slurry into the column. Gently tap the sides of the column to ensure even packing.

-

Equilibration: Once the silica has settled, add more eluent and allow it to drain until the solvent level is just above the top of the silica bed. This step equilibrates the stationary phase with the mobile phase. Never let the column run dry.

Part 3: Sample Loading and Elution

-

Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent if solubility is an issue.

-

Sample Loading: Carefully add the dissolved sample to the top of the silica bed using a pipette.

-

Elution: Open the stopcock and allow the sample to enter the silica bed. Once the sample has fully entered the silica, carefully add the mobile phase to the top of the column.

-

Fraction Collection: Begin collecting the eluent in fractions (e.g., 10-20 mL per tube). Maintain a constant flow rate.

Part 4: Analysis and Product Isolation

-

TLC Analysis of Fractions: Spot every few fractions on a TLC plate and develop it using the optimized eluent to identify which fractions contain the purified product.

-

Pooling and Concentration: Combine the pure fractions in a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified this compound.

-

Purity Confirmation: Confirm the purity of the final product using analytical techniques such as HPLC, ¹H NMR, and mass spectrometry.

Expected Results and Troubleshooting

| Parameter | Expected Outcome | Troubleshooting |

| Purity (by HPLC/NMR) | >98% | If purity is low, consider a second column with a different solvent system or a gradient elution. |

| Yield | 60-85% (synthesis dependent) | Low yield may be due to product remaining on the column. Try a more polar eluent to flush the column. |

| Rf Value (TLC) | 0.2-0.4 in optimized eluent | If Rf is too high, decrease the polarity of the eluent (more hexane). If too low, increase the polarity (more ethyl acetate). |

| Appearance | Typically a pale yellow solid | Color may indicate impurities. Recrystallization after column chromatography can sometimes improve purity and color. |

Conclusion

This application note provides a robust and reproducible method for the purification of this compound by silica gel column chromatography. By understanding the underlying chemical principles and following this detailed protocol, researchers can consistently obtain high-purity material, which is essential for the success of subsequent synthetic transformations and biological evaluations. The principles outlined herein are broadly applicable to the purification of other moderately polar heterocyclic compounds.

References

-

Jain, A. K., et al. (2012). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 17(5), 5674-5715. [Link]

-

Ayati, A., et al. (2015). A review on biological activities of thiazole derivatives. Scientia Pharmaceutica, 83(2), 229-257. [Link]

-

Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

-

Chemistry LibreTexts. (2024). Aromatic Heterocycles - Pyridine and Pyrrole. [Link]

Sources

- 1. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: 2-(Pyridin-4-yl)thiazole-4-carbaldehyde as a Versatile Building Block for Functional Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Trifunctional Ligand for Advanced MOF Design

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery.[1] The rational design of organic linkers is paramount to tuning the structure and function of these materials. Here, we introduce 2-(Pyridin-4-yl)thiazole-4-carbaldehyde, a trifunctional ligand engineered for the synthesis of highly versatile and functional MOFs.

This building block offers a unique combination of chemical functionalities:

-

A pyridyl group that acts as a robust coordinating site for metal ions, directing the self-assembly of the framework structure.

-

A thiazole ring , a heterocyclic moiety known to impart favorable electronic and photoluminescent properties to materials, making it an attractive component for sensing and imaging applications.[2][3]

-

A reactive aldehyde group , which serves as a versatile handle for post-synthetic modification (PSM), allowing for the covalent attachment of a wide range of functional molecules within the MOF pores.[4]

These application notes provide a comprehensive guide to the synthesis of this compound and its subsequent use in the construction of a hypothetical zinc-based MOF (designated as Zn-PTC). Furthermore, we detail protocols for the post-synthetic modification of Zn-PTC, showcasing the potential to create tailored materials for specific applications.

Part 1: Synthesis of the Building Block: this compound

The synthesis of the title compound can be achieved via a multi-step route, culminating in a Hantzsch thiazole synthesis.[5] This classic and reliable method involves the condensation of a thioamide with an α-halocarbonyl compound.[6][7]

Proposed Synthetic Pathway

Sources

- 1. mdpi.com [mdpi.com]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. From 1D Coordination Polymers to Metal Organic Frameworks by the Use of 2-Pyridyl Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. scribd.com [scribd.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Hantzsch Synthesis of 2-(Pyridin-4-yl)thiazole-4-carbaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in the Hantzsch synthesis of 2-(Pyridin-4-yl)thiazole-4-carbaldehyde. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and an exploration of the underlying chemical principles to help you optimize your synthesis and achieve higher yields.

Introduction: The Hantzsch Synthesis of this compound

The Hantzsch thiazole synthesis is a classic and generally high-yielding method for the formation of the thiazole ring system.[1] The reaction involves the condensation of an α-haloketone with a thioamide. In the specific case of this compound, the key starting materials are isonicotinamide (or its thioamide derivative, isonicotinethioamide) and an appropriate α-halo-β-ketoaldehyde or a synthetic equivalent.

While the Hantzsch synthesis is robust, the presence of the pyridine ring and the aldehyde functionality in the target molecule can introduce complexities that may lead to diminished yields. This guide will address these specific challenges in a question-and-answer format, providing both theoretical explanations and practical solutions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most likely causes related to my starting materials?

A1: The quality and reactivity of your starting materials are paramount. Here are several factors to consider:

-

Purity of Isonicotinethioamide: Isonicotinethioamide is the key thioamide component. Impurities can lead to unwanted side reactions and inhibit the desired condensation.

-

Recommendation: Ensure the purity of your isonicotinethioamide. If necessary, recrystallize it from a suitable solvent like ethanol or a mixture of ethanol and water. Confirm its identity and purity using techniques like NMR spectroscopy and melting point analysis.

-

-

Stability of the α-Halo-β-ketoaldehyde: The α-halo-β-ketoaldehyde is often unstable and prone to self-condensation or decomposition.

-

Recommendation: It is often preferable to generate the α-halo-β-ketoaldehyde in situ or use a more stable precursor. For instance, you can start with a more stable α-haloketone and introduce the aldehyde functionality at a later stage.

-

-

Reagent Stoichiometry: An incorrect molar ratio of reactants can significantly impact the yield.

-

Recommendation: A slight excess of the thioamide (e.g., 1.1 to 1.2 equivalents) is often used to ensure the complete consumption of the limiting α-halocarbonyl compound.[1] Carefully control the stoichiometry of your reactants.

-

Q2: I suspect my reaction conditions are not optimal. How can I optimize them for this specific synthesis?

A2: Reaction conditions play a critical role in the success of the Hantzsch synthesis. Here's a breakdown of key parameters to optimize:

-

Solvent Choice: The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants and products.

-

Common Solvents: Ethanol, methanol, and acetic acid are commonly used for Hantzsch synthesis.

-

Recommendation: Ethanol is a good starting point. If solubility is an issue, consider a co-solvent system or a higher boiling solvent like n-butanol. A study on a similar synthesis of ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate successfully employed absolute ethanol.[2][3]

-

-